molecular formula C18H13N3O2 B6052541 4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6052541
M. Wt: 303.3 g/mol
InChI Key: SINMBXKBGGHUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been found to exhibit a wide range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the growth of cancer cells and exhibit antitumor activity. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. It has also been found to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is that it exhibits a wide range of biological activities, which makes it a versatile compound for investigating various biological processes. Additionally, this compound has been found to have low toxicity, which makes it a safer option for lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another potential direction is to investigate its potential use as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.

Synthesis Methods

The synthesis of 4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been reported in the literature. One of the most commonly used methods involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium dithionite to obtain the desired compound.

properties

IUPAC Name

4-dibenzofuran-4-yl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-16-8-13(14-9-19-21-18(14)20-16)12-6-3-5-11-10-4-1-2-7-15(10)23-17(11)12/h1-7,9,13H,8H2,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINMBXKBGGHUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)NN=C2)C3=CC=CC4=C3OC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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